7-(2-fluorophenyl)-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(2-fluorophenyl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-14-7-2-1-4-12(14)13-6-3-5-11-10(9-18)8-17-15(11)13/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTOHJJIPAMWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC3=C2NC=C3C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analytical and Structural Elucidation Methodologies in Indole Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, including 7-(2-fluorophenyl)-1H-indole-3-carbaldehyde. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the molecular skeleton.
In the ¹H NMR spectrum of this compound, distinct signals are expected for each of the protons in the molecule. The aldehydic proton is anticipated to appear as a singlet in the downfield region, typically around 9-10 ppm. The N-H proton of the indole (B1671886) ring will likely be observed as a broad singlet, also in the downfield region. The aromatic protons of the indole and the 2-fluorophenyl rings will exhibit complex splitting patterns in the aromatic region (approximately 7-8.5 ppm) due to spin-spin coupling.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the range of 180-190 ppm. The carbon atoms of the indole and the 2-fluorophenyl rings will appear in the aromatic region (approximately 110-150 ppm). The fluorine atom in the 2-fluorophenyl group will cause splitting of the signals for the adjacent carbon atoms, providing further structural confirmation.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde CHO | 9.5 - 10.5 | Singlet |
| Indole N-H | 11.0 - 12.5 | Broad Singlet |
| Indole H-2 | 8.0 - 8.5 | Singlet |
| Aromatic Protons | 7.0 - 8.0 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aldehyde C=O | 180 - 190 |
| Aromatic Carbons | 110 - 150 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₅H₁₀FNO.
The mass spectrum of the parent compound, indole-3-carbaldehyde, shows a prominent molecular ion peak. It is expected that the mass spectrum of this compound would also exhibit a clear molecular ion peak corresponding to its molecular weight. Fragmentation analysis can provide valuable structural information. Common fragmentation pathways for indole derivatives involve the loss of small molecules such as CO and HCN from the molecular ion. The fragmentation pattern of this compound would be expected to show fragments corresponding to the stable indole and fluorophenyl moieties.
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₀FNO |
| Exact Mass | 239.0746 |
| Molecular Weight | 239.25 |
| Predicted Key Fragments | [M-H]⁺, [M-CO]⁺, [M-HCN]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.
A broad absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the indole ring. The strong absorption band for the carbonyl (C=O) stretching of the aldehyde group is expected to appear in the range of 1650-1700 cm⁻¹. The C-F stretching vibration of the fluorophenyl group would likely be observed in the region of 1100-1250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Indole N-H | Stretching | 3200 - 3400 |
| Aldehyde C=O | Stretching | 1650 - 1700 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-F | Stretching | 1100 - 1250 |
Chromatographic Techniques for Purity Assessment, Isolation, and Reaction Monitoring
Chromatographic techniques are essential for the purification, isolation, and purity assessment of synthetic compounds like this compound. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed for these purposes. unifi.it
TLC is a rapid and convenient method for monitoring the progress of a chemical reaction and for preliminary purity checks. rsc.org A suitable solvent system, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be developed to achieve good separation of the product from starting materials and byproducts. The spots on the TLC plate can be visualized under UV light.
HPLC is a more powerful technique for the final purification and quantitative analysis of the compound's purity. sielc.com A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be appropriate for this compound. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.
Table 5: Typical Chromatographic Methods for Indole Derivatives
| Technique | Stationary Phase | Mobile Phase Example | Application |
| TLC | Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | Reaction monitoring, Purity check |
| HPLC | C18 | Acetonitrile:Water (gradient) | Purification, Purity assessment |
Structure Activity Relationship Sar Studies of Fluorophenyl Indole 3 Carbaldehyde Derivatives
Influence of Fluorine Substitution Pattern on Biological Activity and Selectivity
The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. daneshyari.com The position of the fluorine atom, both on the pendant phenyl ring and on the core indole (B1671886) structure, can have a profound impact on the biological activity and selectivity of the resulting compounds.
The substitution pattern on the 7-phenyl ring is a key determinant of activity. In a series of 7-phenyl-pyrroloquinolinone derivatives, which share a similar structural motif, the introduction of a fluorine atom at the 2- or 3-position of the phenyl ring resulted in compounds with potent cytotoxicity against human leukemic and solid tumor cell lines. researchgate.net This suggests that the placement of the fluorine at the ortho- (as in the parent compound) or meta-position can be favorable for certain biological targets. A systematic "fluorine walk" around a core structure can help identify regions that are sensitive to electronic properties and contribute to either a steep or flat SAR. nih.govtandfonline.com For instance, in one study on serine protease inhibitors, a 4-fluorobenzyl derivative exhibited a five-fold better inhibition constant (Ki) compared to the non-fluorinated benzyl (B1604629) analogue, highlighting the positive effect of para-fluorine substitution in that specific context. tandfonline.com
Similarly, the position of fluorine on the indole nucleus itself dramatically influences biological outcomes. In a study on indole derivatives as antimycobacterial agents, moving the fluorine atom from the 5-position to the 4-, 6-, or 7-positions significantly reduced the inhibitory capacity. acs.org The 5-fluoroindole (B109304) (5-FI) was highly potent, whereas the 6-FI and 7-FI analogues were over 15 and 31 times less active, respectively. acs.org This demonstrates that the electronic and steric effects of fluorine are highly position-dependent on the indole scaffold.
| Compound | Fluorine Position on Indole Ring | Minimum Inhibitory Concentration (MIC) in μM | Reference |
|---|---|---|---|
| 4-Fluoroindole | 4 | 18.5 | acs.org |
| 5-Fluoroindole | 5 | 4.7 | acs.org |
| 6-Fluoroindole | 6 | 74.0 | acs.org |
| 7-Fluoroindole | 7 | 148.0 | acs.org |
Impact of Indole Ring Substitutions on Pharmacological Profiles
Modifications to the indole ring of the 7-(2-fluorophenyl)-1H-indole-3-carbaldehyde scaffold, beyond fluorine substitution, offer another avenue to modulate pharmacological profiles. Key positions for substitution include the indole nitrogen (N1) and various carbons on the bicyclic ring system (C2, C4, C5, C6).
Substitution at the N1 position can significantly alter biological activity. In a study on indole-3-carboxaldehyde (B46971) derivatives, N-acylation with a chloroacetyl group resulted in a negligible antioxidant activity compared to the parent compound which possessed a free N-H group. derpharmachemica.com This suggests that for some activities, an unsubstituted indole nitrogen is crucial. Conversely, N-alkylation with methyl or benzyl groups can be a viable strategy to explore different binding interactions or modify physicochemical properties. mdpi.com For example, a series of N-substituted indole-3-carbaldehyde oximes were synthesized to evaluate their urease inhibitory activity, where N-benzyl derivatives showed high potency. mdpi.com
| Scaffold | Substitution | Effect on Activity | Biological Target/Assay | Reference |
|---|---|---|---|---|
| Indole-3-carboxaldehyde | N1-H (unsubstituted) | Maintained antioxidant activity | DPPH radical scavenging | derpharmachemica.com |
| Indole-3-carboxaldehyde | N1-chloroacetyl | Negligible antioxidant activity | DPPH radical scavenging | derpharmachemica.com |
| Indole-3-carbaldehyde Oxime | N1-benzyl | Potent urease inhibition (IC50 = 0.0345 mM) | Urease Inhibition | mdpi.com |
| 2-phenyl-1H-indole | 5-nitro | Potent NorA efflux pump inhibition | NorA Efflux Pump | nih.gov |
Role of the Aldehyde Moiety and its Chemical Derivatives in Biological Interactions
The aldehyde group at the C3 position of the indole ring is a versatile functional handle that is crucial for biological interactions and serves as a key site for chemical modification. ekb.egresearchgate.net This carbonyl group can participate in hydrogen bonding and can be readily converted into a wide array of other functional groups, leading to derivatives with diverse and often enhanced pharmacological activities. researchgate.netmdpi.com
The modification of the C3-aldehyde is a common strategy in drug design. mdpi.com Converting the aldehyde into a carboxylic acid, for instance, has been shown to produce compounds with high nanomolar affinity for the angiotensin II receptor (AT1 subtype), demonstrating potent antihypertensive activity superior to losartan (B1675146) in spontaneously hypertensive rats. nih.gov This highlights a shift in pharmacological profile from other activities to antihypertensive effects upon oxidation of the aldehyde.
Condensation of the aldehyde with various nucleophiles has yielded several classes of biologically active derivatives.
Thiosemicarbazones : Schiff base reaction of indole-3-carbaldehyde with thiosemicarbazides produces thiosemicarbazone derivatives that exhibit significant antioxidant and anticholinesterase activities.
Oximes : Reaction with hydroxylamine (B1172632) hydrochloride yields oxime derivatives. N-substituted indole-3-carbaldehyde oximes have been identified as potent urease inhibitors, with some isomers showing significantly better activity than the standard inhibitor thiourea. mdpi.com
Hydrazones : Condensation with various hydrazides can lead to hydrazone derivatives. These compounds are explored for a wide range of activities and also serve as important synthetic intermediates. researchgate.net
The synthetic pathway often involves the aldehyde as a starting point for more complex structures. For example, it can be oxidized to a carboxylic acid, which is then converted to an ester and subsequently to a hydrazide, providing a scaffold for creating novel triazole hybrids with antiproliferative activity. nih.gov This demonstrates that while the aldehyde itself can be a key pharmacophoric feature, its true value often lies in its capacity to act as a precursor for a diverse range of other functional groups that can fine-tune the molecule's interaction with biological targets. ekb.egresearchgate.net
Molecular Hybridization Approaches Incorporating the this compound Scaffold
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. This approach aims to create hybrid compounds with improved affinity, better efficacy, dual-action mechanisms, or reduced side effects. The this compound scaffold is an attractive core for such hybridization due to its established biological relevance.
A notable example is the development of triazole-linked isatin-indole-3-carboxaldehyde hybrids. nih.gov In this work, researchers rationally designed and synthesized a series of hybrids based on the skeleton of febuxostat, a known xanthine (B1682287) oxidase inhibitor. By linking the indole-3-carboxaldehyde moiety to an isatin (B1672199) nucleus via a triazole linker, they created a new class of potent xanthine oxidase inhibitors. The most active hybrid, A19 , exhibited an IC50 value of 0.37 µM. SAR studies revealed that a methoxy (B1213986) substitution on the isatin ring was beneficial for activity. nih.gov
Another application of this strategy involves the synthesis of indole/1,2,4-triazole (B32235) hybrids as tubulin polymerization inhibitors. nih.gov Starting from 1H-indole-3-carbaldehyde, a synthetic route was established to link the indole core to a 1,2,4-triazole ring, which was further substituted. These hybrids were designed to target tubulin, a critical protein in cell division, making them potential anticancer agents. The general principle of enhancing bioactivity by combining the indole nucleus with other heterocyclic systems like thiophene (B33073) or imidazole (B134444) has also been explored to develop compounds with improved antimicrobial properties. chula.ac.th This strategy leverages the distinct properties of each pharmacophore to create a synergistic effect in the final hybrid molecule.
Biological Activities and Therapeutic Potential in Preclinical Research
Anti-inflammatory Properties and Related Mechanisms
Indole (B1671886) derivatives are noted for their potential to mitigate inflammatory responses. Research has focused on their ability to modulate key inflammatory pathways and inhibit enzymes central to the inflammatory cascade.
Modulation of Inflammatory Pathways (e.g., miR-1271-5p/HDAC9 pathway)
Recent studies on the parent compound, Indole-3-carboxaldehyde (B46971) (ICA), have elucidated a mechanism involving the modulation of microRNAs and histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, and their dysregulation is linked to inflammatory conditions nih.gov.
Cyclooxygenase (COX) Inhibition Studies
A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of inflammatory mediators called prostaglandins. There are two main isoforms, COX-1 and COX-2. While COX-1 has cytoprotective roles in the gastrointestinal tract, COX-2 is typically induced during inflammation nih.gov. Therefore, the development of selective COX-2 inhibitors is a key therapeutic goal to reduce the gastric side effects associated with non-selective NSAIDs nih.gov.
The indole moiety is a critical pharmacophore for designing novel selective COX-2 inhibitors nih.gov. A study on a series of indole acetohydrazide derivatives demonstrated significant anti-inflammatory activity, with some compounds showing potency comparable to the reference drug indomethacin (B1671933) nih.gov. Compound S3 from this series was found to selectively inhibit COX-2 expression, thereby providing gastric sparing activity nih.gov. Molecular docking studies have revealed that these indole derivatives can effectively bind within the active site of the COX-2 enzyme. Key interactions include the formation of hydrogen bonds with amino acid residues such as Tyrosine 355 (Tyr 355) and Arginine 120 (Arg 120), which are crucial for inhibitory activity nih.govresearchgate.net.
| Compound | Anti-inflammatory Activity (% Inhibition after 3h) |
| Indole Derivative S3 | 63.69% |
| Indole Derivative S7 | 60.11% |
| Indole Derivative S14 | 58.45% |
| Indomethacin (Reference) | 76.89% |
| Data sourced from a study on indole acetohydrazide derivatives in a carrageenan-induced paw edema model nih.gov. |
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antiparasitic)
The indole nucleus is a constituent of many compounds with a broad spectrum of antimicrobial properties. Derivatives of indole-3-carbaldehyde have been synthesized and evaluated for their efficacy against a variety of pathogenic microorganisms.
In Vitro Studies on Bacterial Strains and Fungal Cultures
A range of indole-3-aldehyde hydrazide/hydrazone derivatives have demonstrated a wide spectrum of antimicrobial activity in preclinical evaluations nih.gov. These compounds have been tested against both Gram-positive and Gram-negative bacteria, as well as fungal species, with their efficacy determined by Minimum Inhibitory Concentration (MIC) values nih.govresearchgate.net.
In one study, indole hydrazone compounds showed significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with some derivatives exhibiting better activity against MRSA than the standard drug ampicillin (B1664943) nih.gov. Another study on indole-3-carbaldehyde semicarbazones found inhibitory activity against S. aureus and Bacillus subtilis researchgate.net. The data from these studies indicate that modifications to the core indole-3-carbaldehyde structure can yield compounds with potent and specific antimicrobial effects nih.govmdpi.com.
| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |
| Indole-3-aldehyde Hydrazones | Staphylococcus aureus | 6.25 - 100 | nih.gov |
| Indole-3-aldehyde Hydrazones | MRSA | 6.25 - 100 | nih.gov |
| Indole-3-aldehyde Hydrazones | Escherichia coli | 6.25 - 100 | nih.gov |
| Indole-3-aldehyde Hydrazones | Candida albicans | 6.25 - 100 | nih.gov |
| Indole-3-carbaldehyde Semicarbazones | Staphylococcus aureus | 100 - 150 | researchgate.net |
| Indole-3-carbaldehyde Semicarbazones | Bacillus subtilis | 100 - 150 | researchgate.net |
| Indolylbenzo[d]imidazoles | Staphylococcus aureus | < 1 - 7.8 | nih.gov |
| Indolylbenzo[d]imidazoles | Candida albicans | 3.9 | nih.gov |
Proposed Modes of Action against Microorganisms
The antimicrobial activity of 7-(2-fluorophenyl)-1H-indole-3-carbaldehyde can be attributed to its distinct structural features: the aldehyde group and the indole ring system.
Action of the Aldehyde Group : Aldehydes are known to possess broad-spectrum microbicidal activity. Glutaraldehyde, for example, exerts its effect by forming strong associations with the outer layers of bacterial cells and cross-linking amino groups in proteins and nucleotides nih.gov. This action disrupts cellular functions and transport into the cell nih.gov. It is plausible that the carbaldehyde group at the 3-position of the indole ring acts via a similar mechanism, denaturing microbial proteins and enzymes, leading to cell death.
Action of the Indole Nucleus : The indole moiety itself contributes to the antimicrobial effect. Studies on other antimicrobial aldehydes suggest that their mechanisms can include the destruction of the microbial cell structure and the inhibition of biofilm formation mdpi.com. For certain semicarbazone derivatives of indole-3-carbaldehyde, the mode of action is proposed to be the rupture of the bacterial cell membrane researchgate.net.
Antioxidant Properties and Free Radical Scavenging Activities
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. The indole structure is a feature of many natural and synthetic compounds with potent antioxidant capabilities nih.gov.
Pineal indoles, such as serotonin (B10506) and 5-hydroxytryptophol, have been shown to potently inhibit lipid peroxidation in various tissues nih.gov. This antioxidant activity is often evaluated using in vitro assays that measure the compound's ability to scavenge specific free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, hydroxyl radical scavenging assays, and nitric oxide radical inhibition assays researchgate.net.
The antioxidant capacity is often quantified by the EC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. For instance, in a DPPH assay of silymarin (B1681676) components, the antioxidant taxifolin (B1681242) showed an EC50 of 32 µM, indicating high efficacy mdpi.com. The antioxidant properties of indole-3-carbaldehyde derivatives are believed to arise from their ability to donate a hydrogen atom from the indole nitrogen, thereby neutralizing free radicals and terminating damaging chain reactions researchgate.net. The presence of the electron-rich indole ring allows it to act as a scavenger of reactive oxygen species (ROS) nih.gov.
Anticholinesterase Activities and Enzyme Kinetics
There is no information available in the search results regarding the anticholinesterase activities or enzyme kinetics of this compound. Studies on other indole-based structures have explored these properties, but data for the specific subject compound has not been identified.
Other Investigated Biological Activities
No specific preclinical data was identified for the following biological activities of this compound in the provided search results.
Anti-HIV: While various indole derivatives have been evaluated as potential anti-HIV agents, no studies testing this compound were found.
Antiplatelet Aggregation: Research has been conducted on the antiplatelet effects of different indole-containing molecules, but none of the search results specifically mention this compound.
Tyrosinase Inhibition: The parent molecule, indole-3-carbaldehyde, is known to be a tyrosinase inhibitor. However, no data is available on how the presence of the 7-(2-fluorophenyl) substituent affects this activity.
Mechanistic Investigations and Target Identification
Receptor Binding Studies (e.g., Aryl Hydrocarbon Receptor (AhR) Agonism of Indole-3-carbaldehyde)
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating responses to environmental toxins and in mediating various physiological processes. nih.govmedchemexpress.com Upon ligand binding, the AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), thereby modulating the transcription of target genes. ncl.ac.uk
Indole-3-carbaldehyde, a tryptophan metabolite produced by gut microbiota, has been identified as an agonist of the AhR. encyclopedia.pub This interaction is significant as it links gut microbiome activity to host immune and metabolic functions. The activation of AhR by indole-3-carbaldehyde and other tryptophan derivatives can influence the expression of genes involved in detoxification, immune regulation, and cell differentiation. nih.govencyclopedia.pub
Table 1: Known AhR Ligands with Indole (B1671886) Scaffolds
| Compound | Role |
| Indole-3-carbinol | Agonist |
| Indole-3-pyruvic acid | Agonist |
| L-Kynurenine | Agonist |
| 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl-ester (ITE) | Endogenous Agonist |
This table is for illustrative purposes and includes related indole compounds known to interact with the Aryl Hydrocarbon Receptor.
Enzyme Inhibition Kinetics and Mechanistic Characterization
The indole-3-carbaldehyde scaffold is a feature in various molecules that have been investigated for their enzyme-inhibiting properties. For instance, derivatives of indole-3-carbaldehyde oximes have been synthesized and evaluated as inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori. mdpi.com In another study, 2-phenylindole-3-carbaldehydes have shown antimitotic activities through the inhibition of tubulin polymerization. nih.gov
Specific kinetic data and mechanistic characterization for the enzyme inhibitory activity of 7-(2-fluorophenyl)-1H-indole-3-carbaldehyde are not documented in the available literature. However, related indole derivatives have been shown to act as inhibitors of aldehyde dehydrogenases (ALDH). nih.gov These studies indicate that the indole ring system can serve as a scaffold for developing selective enzyme inhibitors, with substitutions on the ring playing a crucial role in determining potency and selectivity. nih.gov For example, some indole-2,3-diones exhibit competitive inhibition with respect to the aldehyde substrate, interacting with cysteine residues in the active site of ALDH enzymes. nih.gov
Future investigations into the enzyme inhibition profile of this compound could explore its potential as an inhibitor of various enzymes, including but not limited to those involved in cancer progression or microbial pathogenesis.
Table 2: Enzyme Inhibition by Indole Derivatives (Examples)
| Indole Derivative Class | Target Enzyme | Mechanism of Action (if known) |
| Indole-3-carbaldehyde oximes | Urease | Not specified |
| 2-Phenylindole-3-carbaldehydes | Tubulin | Inhibition of polymerization |
| Indole-2,3-diones | Aldehyde Dehydrogenases (ALDH) | Competitive with aldehyde substrate |
| Indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamides | Acetylcholinesterase (AChE) and BACE 1 | Dual inhibition |
This table provides examples of enzyme inhibition by various classes of indole derivatives to illustrate the potential activities of the indole-3-carbaldehyde scaffold.
Cellular Pathway Modulation by Indole-3-Carbaldehyde and its Derivatives
Indole-3-carbaldehyde and its derivatives have been shown to modulate a variety of cellular pathways, impacting processes such as inflammation, cell proliferation, and apoptosis. For example, some N-substituted indole-3-carbaldehyde derivatives have demonstrated cytotoxic effects in cancer cell lines. researchgate.net The parent compound, indole-3-carbinol, a related dietary phytochemical, is known to modulate multiple signaling pathways involved in the cell cycle, growth, and apoptosis. nih.gov
While direct studies on the cellular pathway modulation by this compound are lacking, research on structurally related compounds provides insights into potential activities. Spiro-oxindole derivatives containing a substituted phenyl group have been developed as inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy. nih.gov This suggests that the introduction of a substituted phenyl ring to the indole scaffold can lead to potent and specific modulation of cellular pathways.
The 2-fluorophenyl substituent in this compound could influence its cellular uptake, metabolic stability, and interaction with intracellular targets, thereby modulating specific signaling cascades. Further research is needed to elucidate the precise cellular pathways affected by this compound.
Investigations into Biosynthetic or Metabolic Pathways Relevant to the Indole-3-Carbaldehyde Scaffold in Biological Systems
The biosynthesis of indole-3-carbaldehyde has been studied in plants, where it is derived from the amino acid tryptophan. This pathway involves several enzymatic steps and is part of the plant's defense mechanism against pathogens.
In mammals, indole-3-carbaldehyde is known as a metabolite of tryptophan produced by the gut microbiota. encyclopedia.pub Specific bacterial species can metabolize dietary tryptophan into various indole derivatives, including indole-3-carbaldehyde. These microbial metabolites can then be absorbed by the host and influence physiological processes.
Computational and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.
For indole (B1671886) derivatives, molecular docking has been employed to understand their interactions with various biological targets. For instance, studies on a novel 7-azaindole (B17877) derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]}, investigated its binding efficacy with the DEAD-box helicase DDX3, a protein implicated in cancer. The docking analysis revealed that the compound fits within the adenosine-binding pocket of DDX3, forming hydrogen bonds and π-interactions with key residues like Tyr200 and Arg202, achieving a docking score of -7.99 kcal/mol. nih.gov Similarly, N-substituted indole-3-carbaldehyde oxime derivatives were docked against the urease enzyme of Helicobacter pylori to identify key binding interactions within the active site. mdpi.com These studies exemplify how molecular docking can elucidate the binding mechanisms of indole-based compounds, a process that would be vital for determining the potential biological targets of 7-(2-fluorophenyl)-1H-indole-3-carbaldehyde.
Table 1: Example Molecular Docking Results for an Indole Derivative
| Compound | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) |
|---|
Data sourced from a study on a 7-azaindole derivative, not this compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical properties, electronic properties, etc.), QSAR models can predict the activity of new, untested compounds.
QSAR studies have been successfully applied to various classes of indole derivatives to predict their therapeutic potential. eurjchem.comnih.gov For example, a 2D-QSAR model was developed for novel 1H-3-indolyl derivatives to predict their antioxidant activity. nih.gov This modeling helps in understanding which structural features, such as the presence of specific substituent groups or linkers, enhance or diminish the desired biological effect. nih.gov For a compound like this compound, a QSAR study involving a series of related 7-aryl-indole-3-carbaldehydes could identify the structural requirements for a specific biological activity, guiding the design of more potent derivatives.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide detailed insights into the stability of a ligand-protein complex, conformational changes in both the ligand and the protein upon binding, and the dynamics of their interaction.
While specific MD simulation data for this compound is not available, this technique is frequently applied to its parent scaffold. For instance, MD simulations were performed on the unsubstituted 1H-Indole-3-carbaldehyde to explore its biomolecular stability when interacting with various proteins. researchgate.net In studies of other derivatives, MD simulations have been used to confirm the stability of docked complexes. For example, simulations of thiazole (B1198619) Schiff base derivatives containing a phenyl ring showed that the compounds remained stable within the binding site of target receptors, with Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values remaining low, indicating a stable binding pose. nih.gov Such analysis would be critical to confirm the stability and binding mode of this compound with any predicted protein targets.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Frontier Molecular Orbital Analysis, Natural Bond Orbital (NBO) Analysis)
Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of a molecule.
Density Functional Theory (DFT) is used to calculate the optimized geometry and vibrational frequencies of a molecule. Studies on the parent compound, 1H-Indole-3-carbaldehyde, have utilized DFT with the B3LYP method and 6-311++G(d,p) basis set to optimize its molecular structure and analyze its vibrational modes. researchgate.nettandfonline.com
Frontier Molecular Orbital (FMO) Analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and charge transfer capabilities. For 1H-Indole-3-carbaldehyde, FMO analysis has shown that significant charge transfer occurs within the molecule. researchgate.nettandfonline.com
Natural Bond Orbital (NBO) Analysis investigates charge delocalization and hyperconjugative interactions, which contribute to molecular stability. NBO analysis performed on 1H-Indole-3-carbaldehyde has been used to study its donor-acceptor interactions. tandfonline.com DFT calculations have also been employed to investigate the rotational conformers of related molecules like 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde. nih.gov
These quantum methods could be applied to this compound to understand how the 2-fluorophenyl substituent at the 7-position influences its electronic properties, stability, and reactivity compared to the unsubstituted parent compound.
Table 2: Example DFT-Calculated Parameters for a Related Indole
| Parameter | Method/Basis Set | Result | Application |
|---|---|---|---|
| Optimized Geometry | DFT/B3LYP/6-311++G(d,p) | Stable conformer identified | Predicts the most stable 3D structure |
| HOMO-LUMO Gap | TD-DFT | Indicates charge transfer | Assesses chemical reactivity and electronic transitions |
Data based on studies of 1H-Indole-3-carbaldehyde. tandfonline.com
Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties for Designed Derivatives
ADMET prediction is an essential in silico process in the early stages of drug development that forecasts the pharmacokinetic and safety profile of a compound. These predictions help to identify potential liabilities, such as poor absorption or toxicity, before committing to expensive and time-consuming synthesis and testing.
While ADMET data for this compound is not published, predictions for various other indole derivatives are common. researchgate.netresearchgate.net For example, in silico ADMET studies of thiazole Schiff base derivatives containing fluorophenyl groups predicted their oral bioavailability. nih.gov Similarly, ADMET predictions for a series of phenanthroindolizidine alkaloids helped classify them and predict their bioavailability and potential for crossing the blood-brain barrier. scienceopen.com Key parameters typically evaluated include gastrointestinal absorption, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and potential toxicities like cardiotoxicity (hERG inhibition) or mutagenicity. nih.govmdpi.com Such a profile would be essential for evaluating the drug-like potential of this compound and its derivatives.
Table 3: Common ADMET Parameters Predicted for Drug Candidates
| Property | Prediction Tool | Importance in Drug Design |
|---|---|---|
| Gastrointestinal (GI) Absorption | SwissADME, PreADMET | Predicts oral bioavailability |
| Blood-Brain Barrier (BBB) Permeation | SwissADME | Indicates potential for CNS activity |
| CYP450 Inhibition (e.g., CYP2C9, CYP3A4) | Various | Predicts potential for drug-drug interactions |
| hERG Inhibition | PreADMET | Assesses risk of cardiotoxicity |
This table represents typical parameters evaluated in ADMET studies for drug-like molecules.
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel Analogs with Enhanced Potency, Selectivity, and Bioavailability
Future research should prioritize the rational design and synthesis of novel analogs of 7-(2-fluorophenyl)-1H-indole-3-carbaldehyde to optimize its pharmacological profile. Key areas of focus will include enhancing biological potency, improving selectivity for specific molecular targets, and increasing bioavailability.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships will be crucial. This will involve the synthesis of a library of analogs with modifications at various positions of the indole (B1671886) ring and the fluorophenyl moiety. For instance, altering the substitution pattern on the phenyl ring or replacing it with other halogenated or electron-withdrawing/donating groups could significantly impact biological activity.
Pharmacophore Modeling and Computational Design: Computational approaches, such as pharmacophore modeling and molecular docking, can guide the design of new analogs with improved binding affinity and selectivity for their biological targets. These in silico methods can help prioritize synthetic efforts and reduce the number of compounds that need to be synthesized and tested.
Improving Bioavailability: Enhancing the bioavailability of indole-based compounds is often a challenge. Future synthetic strategies could focus on modifying the physicochemical properties of the molecule, such as its lipophilicity and aqueous solubility, to improve its absorption, distribution, metabolism, and excretion (ADME) profile. This could involve the introduction of polar functional groups or the use of prodrug strategies.
Exploration of New Biological Targets and Therapeutic Applications for Fluorinated Indole Derivatives
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net Given the broad spectrum of biological activities associated with indole derivatives, including anticancer, anti-inflammatory, and neuroprotective effects, it is imperative to explore the full therapeutic potential of fluorinated indoles like this compound. researchgate.net
Identification of Novel Biological Targets: High-throughput screening and target identification technologies can be employed to uncover novel biological targets for this class of compounds. This could lead to the discovery of new therapeutic applications beyond those already established for indole derivatives. Potential targets could include protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in key pathological pathways. depositolegale.itbohrium.comnih.gov
Therapeutic Potential in Oncology: The indole scaffold is present in numerous anticancer agents. acs.orgmdpi.com Future studies should investigate the anticancer potential of this compound and its analogs against a panel of cancer cell lines and in preclinical cancer models. Mechanistic studies will be essential to elucidate the underlying pathways of their antitumor activity.
Applications in Neurodegenerative Diseases: Indole derivatives have shown promise in the context of neurodegenerative diseases due to their antioxidant and neuroprotective properties. researchgate.netnih.govdntb.gov.ua The therapeutic potential of this compound in models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions warrants investigation.
Development of Advanced Methodologies for Efficient and Sustainable Synthesis and Derivatization
The development of efficient, cost-effective, and environmentally friendly synthetic methods is crucial for the successful translation of promising compounds from the laboratory to the clinic.
Advanced Catalytic Methods: The synthesis of 7-arylindoles can be achieved through modern catalytic methods such as palladium-catalyzed C-H arylation. acs.orgresearchgate.netresearchgate.netkuleuven.benih.gov Future research should focus on optimizing these methods for the specific synthesis of this compound and its derivatives, aiming for higher yields, lower catalyst loading, and milder reaction conditions. A patent for the synthesis of the related compound, 7-fluoro-1H-indole-3-carbaldehyde, utilizes a Vilsmeier-Haack reaction, which could be adapted and optimized. researchgate.net
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. nih.govresearchgate.netuc.ptgalchimia.comucsb.edu The application of flow chemistry to the synthesis and derivatization of this compound could significantly streamline its production.
Green Chemistry Approaches: The principles of green chemistry should be integrated into the synthetic strategies for this compound. beilstein-journals.orgresearchgate.net This includes the use of renewable starting materials, safer solvents, and energy-efficient processes to minimize the environmental impact of the synthesis.
Integration of Omics Data in Understanding Complex Biological Effects and Mechanistic Insights
To gain a comprehensive understanding of the biological effects of this compound and its analogs, it is essential to integrate data from various "omics" technologies.
Proteomics and Metabolomics: Proteomic and metabolomic studies can provide valuable insights into the cellular pathways and networks that are modulated by the compound. rrpharmacology.runih.govcreative-proteomics.comresearchgate.net These approaches can help to identify direct protein targets and downstream effector molecules, thereby elucidating the mechanism of action.
Systems Biology: A systems biology approach, which integrates experimental data with computational modeling, can be used to construct a holistic view of the drug's effects on the biological system. drugtargetreview.comnih.govfrontiersin.orgnih.govspringernature.com This can help to predict potential on-target and off-target effects, identify biomarkers of drug response, and guide the development of combination therapies.
By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.
Q & A
Q. Basic
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and fluorine-induced deshielding effects on adjacent protons .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Compare bond lengths/angles with similar indole derivatives (e.g., 2-methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns .
How can researchers design experiments to evaluate the biological activity of this compound against disease-relevant targets?
Q. Basic
- In vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare with structurally similar compounds (e.g., 5-fluoro-1H-indole-2-carbaldehyde, which shows enhanced anticancer activity) .
- Enzyme Inhibition Studies : Assess interactions with kinases or cytochrome P450 isoforms via fluorescence-based assays. Fluorophenyl groups may enhance binding affinity through hydrophobic interactions .
- Control Experiments : Include non-fluorinated analogs (e.g., 1H-indole-3-carbaldehyde) to isolate the fluorine effect .
How should researchers resolve contradictions in biological activity data between structurally similar indole derivatives?
Q. Advanced
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituent positions (e.g., fluorine at 5- vs. 7-position) and measure activity changes. For example, 5-fluoro substitution in indole-2-carbaldehyde enhances anticancer activity compared to 7-fluoro analogs .
- Computational Modeling : Perform docking studies with target proteins (e.g., EGFR) to identify steric or electronic effects of the 2-fluorophenyl group. Tools like AutoDock Vina can predict binding modes .
- Meta-Analysis : Cross-reference published data on fluorinated indoles (e.g., antifungal activity of 2-methyl-1-phenylsulfonyl derivatives) to identify trends .
What methodologies are recommended for analyzing the stability and degradation products of this compound under physiological conditions?
Q. Advanced
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation via HPLC-MS to identify labile groups (e.g., aldehyde oxidation to carboxylic acid) .
- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Fluorine substituents often reduce metabolic clearance .
- Thermogravimetric Analysis (TGA) : Determine thermal stability for storage recommendations .
How can computational chemistry guide the rational design of derivatives with improved pharmacokinetic properties?
Q. Advanced
- ADME Prediction : Tools like SwissADME can forecast solubility, permeability, and CYP interactions. The 2-fluorophenyl group may improve logP but reduce aqueous solubility .
- QSAR Modeling : Train models using bioactivity data from fluorinated indoles to predict optimal substituent patterns .
- Molecular Dynamics Simulations : Simulate membrane penetration (e.g., blood-brain barrier) to optimize lipophilicity .
What strategies mitigate challenges in regioselective functionalization of the indole core during synthesis?
Q. Advanced
- Directed Ortho-Metalation : Use directing groups (e.g., sulfonyl at N1) to control electrophilic substitution at C3 .
- Protecting Groups : Temporarily protect the aldehyde with acetals to prevent unwanted reactions during fluorophenyl coupling .
- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity in Pd-catalyzed cross-couplings .
Key Considerations for Researchers
- Safety : Follow SDS guidelines for handling aldehydes and fluorinated compounds (e.g., PPE, ventilation) .
- Data Reproducibility : Validate synthetic protocols with independent replicates and report yields/purity metrics (e.g., HPLC >95%) .
- Interdisciplinary Collaboration : Combine synthetic chemistry, bioassays, and computational tools to accelerate discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
